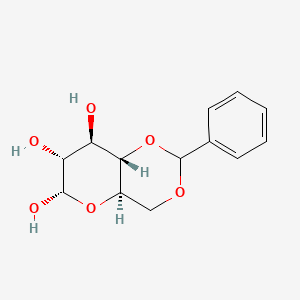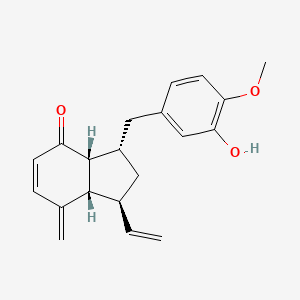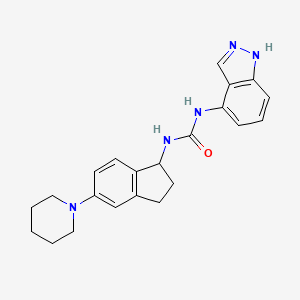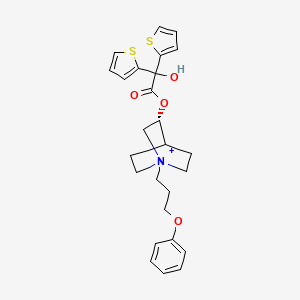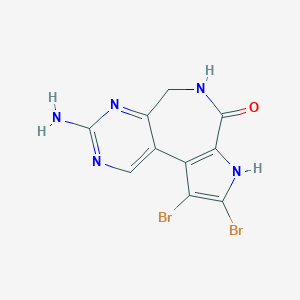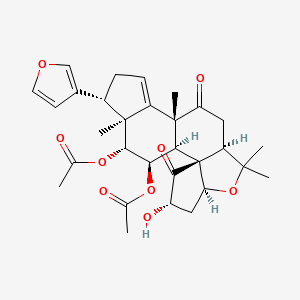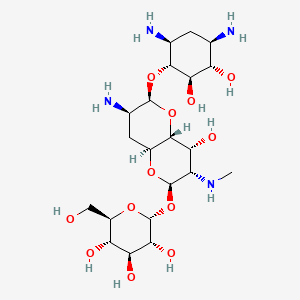
Saccharocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saccharocin is an aminoglycoside.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Ribosomal Selectivity
Saccharocin, derived from apramycin, shows excellent selectivity in inhibiting bacterial ribosomes over eukaryotic ribosomes, which is crucial for its development as a clinical candidate. This selectivity suggests that saccharocin's minor presence in apramycin should not pose problems in clinical development (Sarpe et al., 2019).
2. Antiangiogenic Activity in Marine Fungi
Compounds isolated from the marine fungus Arthrinium sacchari, including saccharocin, demonstrated inhibitory activity against human umbilical vein endothelial cells (HUVECs) and human umbilical artery endothelial cells (HUAECs), indicating potential antiangiogenic properties (Tsukada et al., 2011).
3. Therapeutic Applications of Yeast 'Saccharomyces'
Saccharomyces, a yeast species, has been studied for its therapeutic applications, including antimicrobial activity and modulation of immune responses. It has shown efficiency in treating various ailments, such as gastrointestinal diseases and Crohn's disease, demonstrating the broad potential of yeast-based treatments (Mondal et al., 2021).
4. Enhanced Antibiotic Production
Modifying certain genes in Saccharopolyspora erythraea, the producer of erythromycin, led to a significant increase in antibiotic yield. This approach provides a strategy to enhance the production of clinically important antibiotics (Wu et al., 2016).
5. Genomics in Fungal Research
The use of genomics in studying fungi like Saccharomyces cerevisiae has vast potential for food production and other industrial applications. This approach underlines the significance of genomics beyond conventional research models (Hofmann et al., 2003).
6. Novel Antibiotic Discovery
Research on Saccharomicins, a class of antibiotics produced by Saccharothrix espanaensis, has revealed their bactericidal properties against a range of bacteria and yeast. This opens up possibilities for developing new antibiotics to combat resistant bacterial strains (Singh et al., 2000).
Eigenschaften
Molekularformel |
C21H40N4O12 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H40N4O12/c1-25-10-13(29)18-8(33-20(10)37-21-16(32)14(30)12(28)9(4-26)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)11(27)15(17)31/h5-21,25-32H,2-4,22-24H2,1H3/t5-,6+,7-,8+,9-,10+,11+,12-,13-,14+,15-,16-,17-,18+,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
WKKBQRRWYZAXFF-VJCYLLSFSA-N |
Isomerische SMILES |
CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O |
Kanonische SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O |
Synonyme |
4''-deamino-4''-hydroxyapramycin KA 5685 KA-5685 saccharocin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




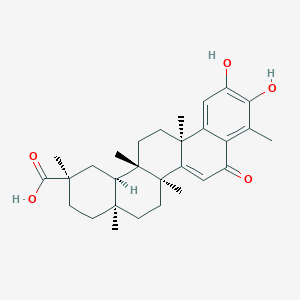
![6-[5]-Ladderane-1-hexanol](/img/structure/B1254246.png)
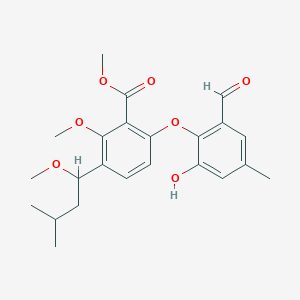
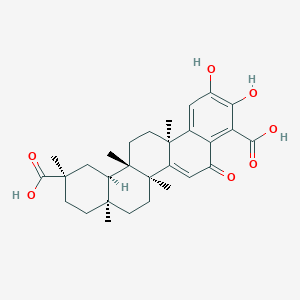
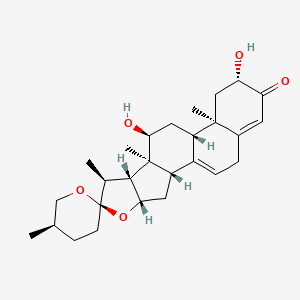
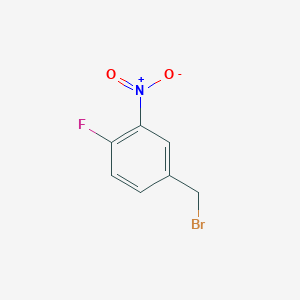
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)
